N-(3,4-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a small molecule identified as a potent inhibitor of Glycogen synthase kinase 3β (GSK-3β) []. GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including metabolism, neuronal plasticity, and apoptosis. It is considered a key target for diseases like Alzheimer's disease, cancer, and diabetes mellitus []. N-(3,4-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide belongs to the benzo[b][1,4]oxazine class of compounds [].
The synthesis of N-(3,4-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide was achieved through a structure-based virtual screening approach followed by chemical synthesis []. While the specific steps are not detailed in the provided abstract, it was purchased from a commercial source (ChemDiv or ChemBridge) for testing and validation [].
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3